
2-Bromo-4-(1-ethyl-3-piperidyl)thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-(1-ethyl-3-piperidyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a bromine atom at the 2-position and a 1-ethyl-3-piperidyl group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-(1-ethyl-3-piperidyl)thiazole typically involves the reaction of 2-bromo-4-chlorothiazole with 1-ethyl-3-piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-(1-ethyl-3-piperidyl)thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 2-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction to form dihydrothiazoles
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. .
Oxidation Reactions: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed
Major Products Formed
Substitution Reactions: Products include various 2-substituted thiazoles depending on the nucleophile used
Oxidation and Reduction Reactions: Products include sulfoxides, sulfones, and dihydrothiazoles
Aplicaciones Científicas De Investigación
2-Bromo-4-(1-ethyl-3-piperidyl)thiazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates with antimicrobial, antifungal, and anticancer activities
Biological Studies: The compound is used in studies to understand the biological pathways and mechanisms of action of thiazole derivatives
Industrial Applications: It is used in the development of agrochemicals and other industrial products
Mecanismo De Acción
The mechanism of action of 2-Bromo-4-(1-ethyl-3-piperidyl)thiazole involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The bromine atom and the piperidyl group can enhance the compound’s binding affinity and specificity towards its targets .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Bromo-4-(1-methyl-3-piperidyl)thiazole
- 2-Chloro-4-(1-ethyl-3-piperidyl)thiazole
- 2-Bromo-4-(1-ethyl-3-pyrrolidyl)thiazole
Uniqueness
2-Bromo-4-(1-ethyl-3-piperidyl)thiazole is unique due to the presence of the 1-ethyl-3-piperidyl group, which can enhance its biological activity and specificity compared to other similar compounds .
Propiedades
Fórmula molecular |
C10H15BrN2S |
|---|---|
Peso molecular |
275.21 g/mol |
Nombre IUPAC |
2-bromo-4-(1-ethylpiperidin-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H15BrN2S/c1-2-13-5-3-4-8(6-13)9-7-14-10(11)12-9/h7-8H,2-6H2,1H3 |
Clave InChI |
PFPVXYAZIZWVRA-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC(C1)C2=CSC(=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



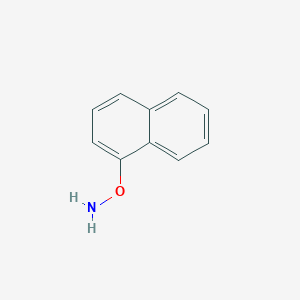

![2-Iodo-3,5,6,7-tetrahydropyrano[2,3-d]imidazole](/img/structure/B13706155.png)

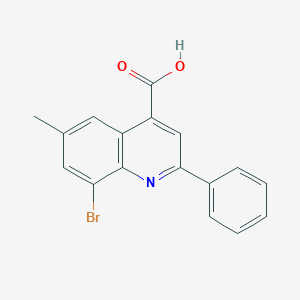



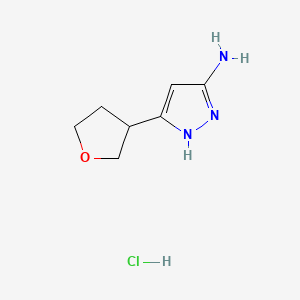
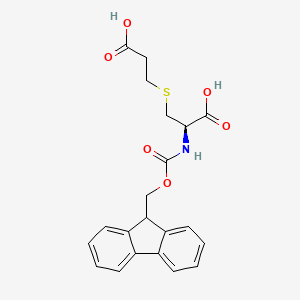
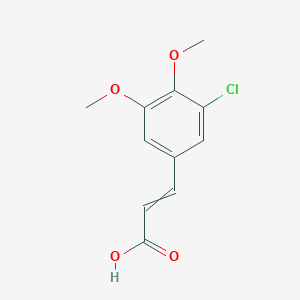
![1-(2-Thioxobenzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B13706226.png)

